Phényléphrine bitartrate

Vue d'ensemble

Description

Le bitartrate de phényléphrine est une forme saline de la phényléphrine, un agoniste des récepteurs adrénergiques alpha-1. Il est couramment utilisé comme décongestionnant, mydriatique et vasopresseur. Le bitartrate de phényléphrine est connu pour sa capacité à constrictor les vaisseaux sanguins, réduisant ainsi le gonflement et la congestion dans les voies nasales. Il est également utilisé pour augmenter la tension artérielle chez les patients hypotendus et pour dilater les pupilles lors des examens oculaires .

Applications De Recherche Scientifique

Phenylephrine bitartrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving adrenergic receptors and signal transduction pathways.

Medicine: Widely used in the development of decongestants, vasopressors, and mydriatic agents.

Industry: Utilized in the formulation of over-the-counter medications for nasal congestion and hypotension

Mécanisme D'action

Target of Action

Phenylephrine bitartrate primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

Phenylephrine bitartrate acts as an agonist at the alpha-1 adrenergic receptors . This means it binds to these receptors and activates them. The activation of these receptors leads to vasoconstriction , or the narrowing of blood vessels . This results in an increase in blood pressure and dilation of the pupils .

Biochemical Pathways

The action of phenylephrine bitartrate involves several biochemical pathways. After binding to the alpha-1 adrenergic receptors, it triggers a cascade of events leading to vasoconstriction . The compound is also subject to extensive presystemic metabolism via sulfate conjugation and the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes .

Pharmacokinetics

Phenylephrine bitartrate exhibits a bioavailability of 38% through the gastrointestinal tract . It is metabolized in the liver through oxidative deamination . The compound has a very rapid onset of action when administered intravenously, and its effects can be seen within 20 minutes when taken orally . The elimination half-life of phenylephrine bitartrate is between 2.1 and 3.4 hours .

Result of Action

The primary result of phenylephrine bitartrate’s action is an increase in blood pressure due to vasoconstriction . It also causes dilation of the pupils . When used as a nasal decongestant, it reduces nasal congestion by preventing fluid from draining from the blood vessels into the tissues lining the nasal passages .

Action Environment

The action of phenylephrine bitartrate can be influenced by various environmental factors. For instance, the presence of other drugs such as monoamine oxidase inhibitors, tricyclic antidepressants, and hydrocortisone can increase the blood pressure effect of phenylephrine . Furthermore, the compound’s lipophilic nature allows it to effectively penetrate vascular-rich tissues, enabling central and peripheral effects .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Phenylephrine bitartrate interacts with alpha-1 adrenergic receptors . These receptors are proteins that play a crucial role in the biochemical reactions initiated by Phenylephrine bitartrate. When Phenylephrine bitartrate binds to these receptors, it triggers a series of biochemical reactions that lead to the constriction of blood vessels, thereby increasing blood pressure .

Cellular Effects

Phenylephrine bitartrate influences cell function by interacting with alpha-1 adrenergic receptors on the cell surface . This interaction triggers intracellular signaling pathways that lead to vasoconstriction . It can also impact gene expression related to these pathways .

Molecular Mechanism

Phenylephrine bitartrate exerts its effects at the molecular level by binding to alpha-1 adrenergic receptors . This binding activates the receptor, triggering a cascade of intracellular events that ultimately lead to vasoconstriction .

Metabolic Pathways

Phenylephrine bitartrate is involved in the adrenergic signaling pathway . It interacts with alpha-1 adrenergic receptors, which are enzymes that play a key role in this pathway .

Subcellular Localization

The subcellular localization of Phenylephrine bitartrate is likely extracellular, as it interacts with cell surface receptors

Méthodes De Préparation

Voies de synthèse et conditions de réaction

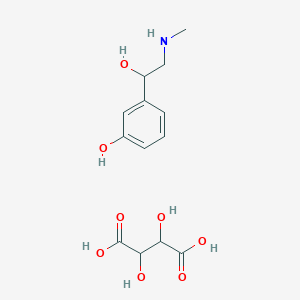

Le bitartrate de phényléphrine est synthétisé par réaction de la phényléphrine avec l'acide tartrique. Le processus implique les étapes suivantes :

Synthèse de la phényléphrine : La phényléphrine est synthétisée par méthylation de la noréphédrine.

Formation du sel : La phényléphrine est ensuite mise en réaction avec l'acide tartrique pour former le bitartrate de phényléphrine. .

Méthodes de production industrielle

Dans les milieux industriels, le bitartrate de phényléphrine est produit dans des réacteurs de grande capacité où la température, le pH et les concentrations des réactifs sont contrôlés avec précision. Le produit est ensuite purifié par des processus de cristallisation et de filtration pour obtenir la pureté et la qualité souhaitées .

Analyse Des Réactions Chimiques

Types de réactions

Le bitartrate de phényléphrine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La phényléphrine peut être oxydée pour former des dérivés de quinone.

Réduction : La réduction de la phényléphrine peut conduire à la formation de dérivés dihydroxy.

Substitution : La phényléphrine peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle et amine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénures d'alkyle sont utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés de la quinone.

Réduction : Dérivés dihydroxy.

Substitution : Divers dérivés substitués de la phényléphrine.

Applications de la recherche scientifique

Le bitartrate de phényléphrine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Employé dans des études portant sur les récepteurs adrénergiques et les voies de transduction du signal.

Médecine : Largement utilisé dans le développement de décongestionnants, de vasopresseurs et de mydriatiques.

Industrie : Utilisé dans la formulation de médicaments en vente libre pour la congestion nasale et l'hypotension

Mécanisme d'action

Le bitartrate de phényléphrine exerce ses effets en stimulant les récepteurs adrénergiques alpha-1, ce qui entraîne une vasoconstriction. Cette action réduit le flux sanguin vers les voies nasales, diminuant ainsi le gonflement et la congestion. Dans les yeux, elle provoque la dilatation des pupilles en contractant les muscles dilatateurs. Dans le système cardiovasculaire, elle augmente la tension artérielle en constrictor les vaisseaux sanguins .

Comparaison Avec Des Composés Similaires

Le bitartrate de phényléphrine est souvent comparé à d'autres agonistes des récepteurs adrénergiques alpha-1 tels que :

Pseudoéphédrine : Un autre décongestionnant courant, mais avec un mécanisme d'action et un profil d'effets secondaires différents.

Oxymétazoline : Un décongestionnant nasal ayant une durée d'action plus longue.

Naphazoline : Utilisé principalement dans les solutions ophtalmiques pour ses propriétés vasoconstrictives

Le bitartrate de phényléphrine est unique par sa sélectivité spécifique des récepteurs et son large éventail d'applications dans les domaines médical et industriel.

Propriétés

IUPAC Name |

2,3-dihydroxybutanedioic acid;3-[1-hydroxy-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKOTKKHHYKARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627790 | |

| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14787-58-7, 17162-39-9 | |

| Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(β-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Phenylephrine Bitartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the FDA's final rule regarding Phenylephrine Bitartrate?

A1: The FDA's final rule amended the monograph for over-the-counter (OTC) nasal decongestant drug products to include Phenylephrine Bitartrate (PEB) in effervescent form. [] This means that PEB, when formulated in this specific way, is now recognized as generally safe and effective (GRASE) for relieving nasal congestion. This highlights the importance of formulation science, as the delivery method can impact a drug's safety and efficacy profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)